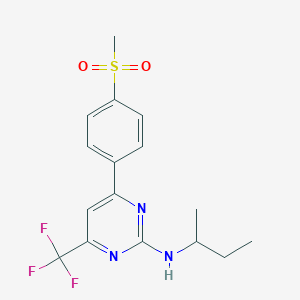
haloxysterol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloxysterol A is a naturally occurring alkaloid found in various species of the genus Haloxylon. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloxysterol A involves several steps, including the extraction of the compound from Haloxylon species. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, hold promise for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Haloxysterol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Haloxysterol A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 and matrix metalloproteinase-8, enzymes that are implicated in the pathogenesis of Alzheimer’s disease . The compound interacts with these enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their activity .
Comparison with Similar Compounds
Haloxysterol A is part of a family of alkaloids that includes Haloxysterol B, Haloxysterol C, and Haloxysterol D . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Haloxysterol B has been shown to have higher binding affinity for cyclooxygenase-2 compared to this compound . This highlights the uniqueness of this compound in terms of its specific interactions and therapeutic potential.
List of Similar Compounds
- Haloxysterol B
- Haloxysterol C
- Haloxysterol D
- Sarcodine
- Isosarcodine
- Axillaridine A
- Sarsalignenone
- Voacangine hydroxyindolenine
Properties
Molecular Formula |
C29H50O3 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1S,3R,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8,17-19,21-27,30-32H,7,9-16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1 |
InChI Key |
UNBKHVKAEFBHAN-IWAMNEIESA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


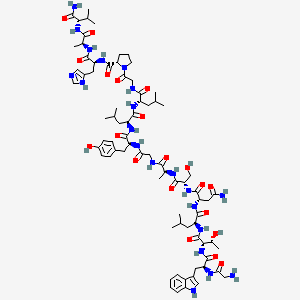
![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
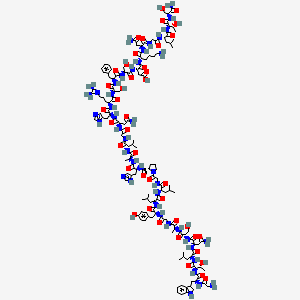
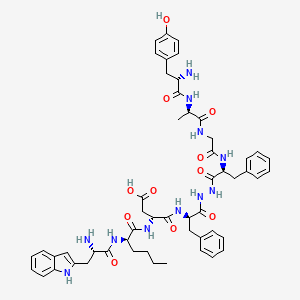
![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)
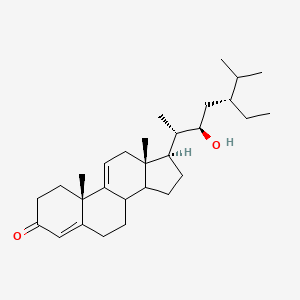
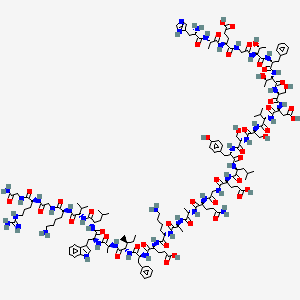

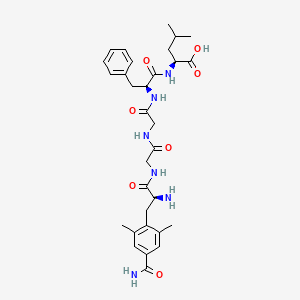
![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)
